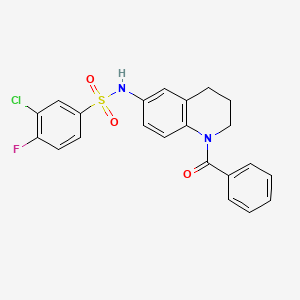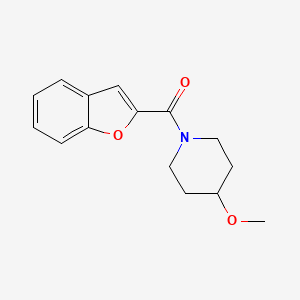![molecular formula C22H17F3N2OS B6582617 1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 919712-23-5](/img/structure/B6582617.png)
1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound often explored for its potential applications in various scientific fields due to its unique structural attributes. The compound features a naphthalene carbonyl group linked to an imidazole ring through a thioether linkage with a trifluoromethyl-substituted phenylmethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphthalene-1-carboxylic acid, 4-(trifluoromethyl)benzyl chloride, and 4,5-dihydro-1H-imidazole.
Formation of Naphthalene-1-carbonyl Chloride: This intermediate is created by treating naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The next step involves reacting the naphthalene-1-carbonyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base like triethylamine to form the imidazole intermediate.
Thioether Formation: Finally, the compound is formed by reacting the imidazole intermediate with 4-(trifluoromethyl)benzyl chloride under suitable conditions, such as using a polar aprotic solvent like acetonitrile.
Industrial Production Methods:
Bulk Synthesis: Large-scale production usually employs continuous flow reactors to enhance the efficiency of each step.
Purification: Typically involves recrystallization and column chromatography to ensure high purity.
Types of Reactions:
Oxidation: Undergoes oxidation reactions with agents like hydrogen peroxide.
Reduction: Reduced by agents such as lithium aluminum hydride.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Suitable bases or acids, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding secondary amines.
Substitution Products: Variety of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Investigated for possible therapeutic uses, such as in anti-inflammatory or anticancer agents.
Industry: Uses in materials science, particularly in developing new polymers and coatings.
Mecanismo De Acción
Mechanism: The compound's mechanism typically involves interactions with biological macromolecules, such as enzymes or receptors, mediated by its various functional groups.
Molecular Targets and Pathways: Targets are often enzymes that interact with the carbonyl or sulfanyl groups, influencing biological pathways related to its intended application, like metabolic pathways in medicinal chemistry.
Comparación Con Compuestos Similares
1-(Naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Each of these similar compounds showcases slight variations in the substituent groups, leading to different chemical behaviors and applications.
Propiedades
IUPAC Name |
naphthalen-1-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)17-10-8-15(9-11-17)14-29-21-26-12-13-27(21)20(28)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGPFSBJGNDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)


![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6582558.png)


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)

![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)



